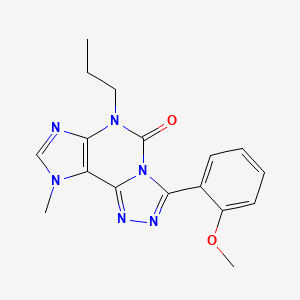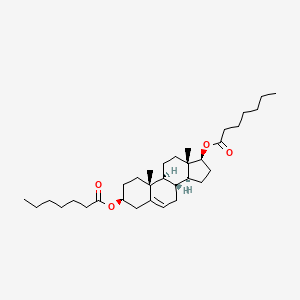
5-Androstene-3beta,17beta-diol dienanthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) 1JC7ZLW8JA is known as 5-androstene-3.beta.,17.beta.-diol dienanthate. This compound has the molecular formula C33H54O4 and a molecular weight of 514.7795 . It is a derivative of androstene, a type of steroid hormone.
Preparation Methods
The synthesis of 5-androstene-3.beta.,17.beta.-diol dienanthate involves several steps, typically starting from androstene derivatives. The synthetic route often includes esterification reactions to attach the enanthate groups to the steroid backbone. The reaction conditions usually involve the use of acid catalysts and organic solvents to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-androstene-3.beta.,17.beta.-diol dienanthate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Esterification: This reaction involves the formation of an ester bond between the steroid and enanthate groups. Acid catalysts and organic solvents are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products.
Scientific Research Applications
5-androstene-3.beta.,17.beta.-diol dienanthate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and other medical conditions.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-androstene-3.beta.,17.beta.-diol dienanthate involves its interaction with steroid hormone receptors in the body. It binds to androgen receptors, leading to the activation of specific gene expression pathways. This results in various physiological effects, including the regulation of metabolism, immune response, and reproductive functions. The molecular targets and pathways involved include the androgen receptor signaling pathway and the modulation of gene expression related to steroid hormone activity.
Comparison with Similar Compounds
5-androstene-3.beta.,17.beta.-diol dienanthate can be compared with other similar compounds, such as:
Testosterone enanthate: Another steroid hormone ester used in hormone replacement therapy.
Nandrolone decanoate: A synthetic anabolic steroid used for its muscle-building properties.
Methenolone enanthate: A synthetic anabolic steroid with a similar ester group.
The uniqueness of 5-androstene-3.beta.,17.beta.-diol dienanthate lies in its specific structure and the presence of the enanthate ester groups, which influence its pharmacokinetics and biological activity.
Properties
CAS No. |
162890-98-4 |
|---|---|
Molecular Formula |
C33H54O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-heptanoyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C33H54O4/c1-5-7-9-11-13-30(34)36-25-19-21-32(3)24(23-25)15-16-26-27-17-18-29(33(27,4)22-20-28(26)32)37-31(35)14-12-10-8-6-2/h15,25-29H,5-14,16-23H2,1-4H3/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChI Key |
SUTXFYLWPFKAHU-HFETUNNBSA-N |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)CCCCCC)C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CCCCCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


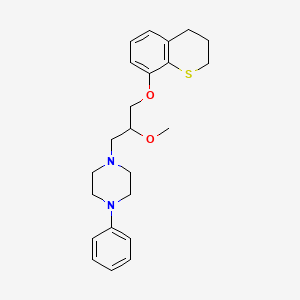
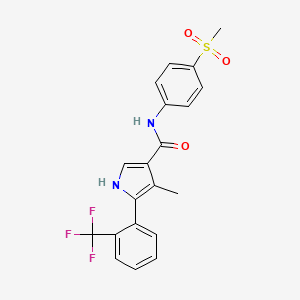
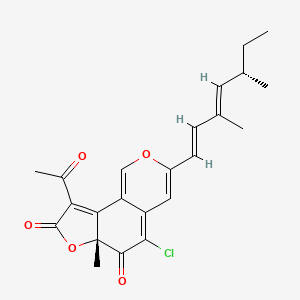

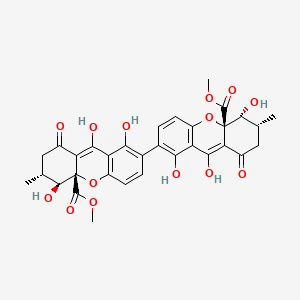
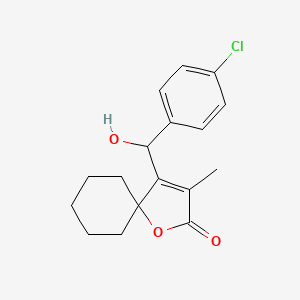
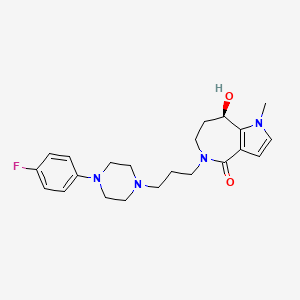
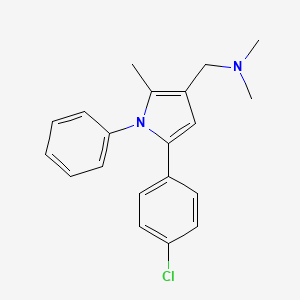

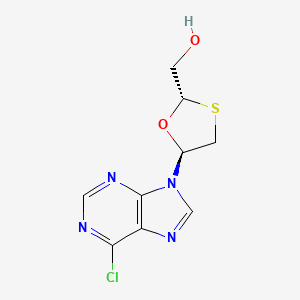
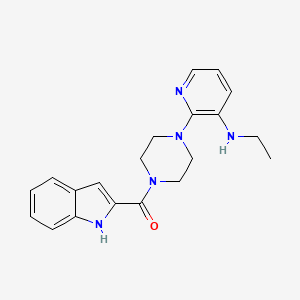
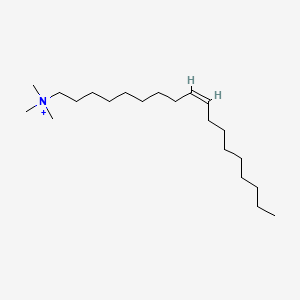
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
